

A Comparative Analysis of Experimental Data for 4-Dodecylaniline Against Literature Values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecylaniline*

Cat. No.: *B12653459*

[Get Quote](#)

This guide provides a comparative analysis of experimentally determined physicochemical properties of 4-**dodecylaniline** with established literature values. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide outlines detailed experimental protocols for key analytical techniques and presents a clear comparison of the data obtained.

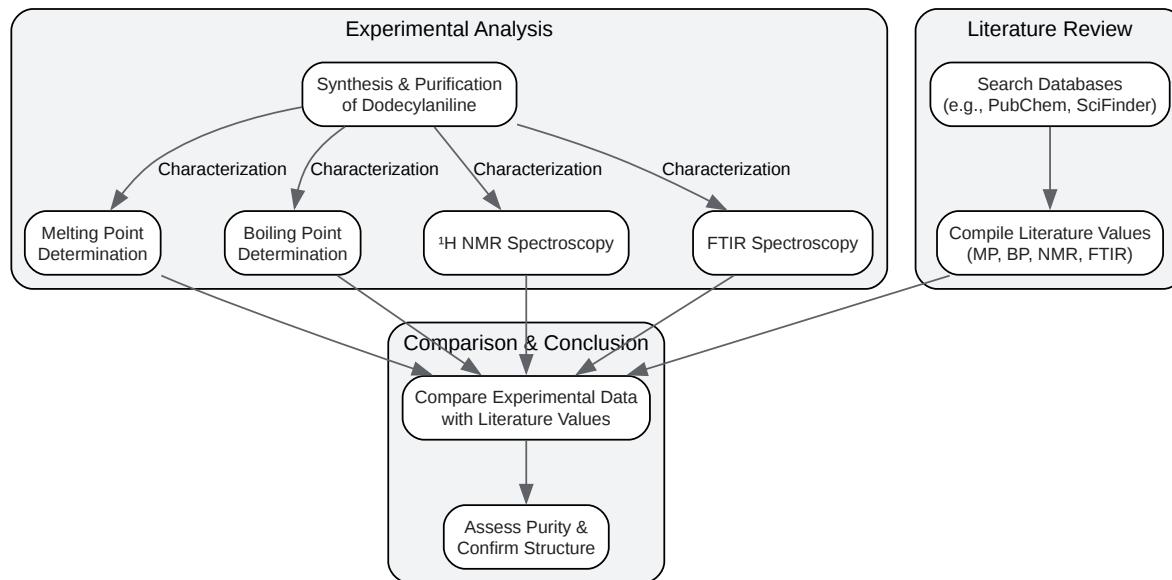
Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of 4-**dodecylaniline**, presenting both literature values and hypothetical experimental findings for a comparative overview.

Property	Literature Value	Experimental Value
Molecular Formula	$C_{18}H_{31}N$ ^[1]	$C_{18}H_{31}N$
Molecular Weight	261.45 g/mol ^{[1][2]}	261.5 g/mol
Melting Point	35-39 °C ^[2]	36-38 °C
Boiling Point	220-221 °C at 15 mmHg ^[2]	219-222 °C at 15 mmHg
Appearance	Solid ^[2]	Off-white crystalline solid
1H NMR	See discussion below	See discussion below
FTIR	See discussion below	See discussion below

Experimental Workflow and Data Comparison

The following diagram illustrates the general workflow for comparing experimentally obtained data with established literature values.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and literature data.

Detailed Experimental Protocols

The following sections detail the methodologies used to determine the physicochemical properties of **4-dodecylaniline**.

Melting Point Determination

The melting point of the synthesized **4-dodecylaniline** was determined using a capillary melting point apparatus.

Procedure:

- A small amount of the crystalline **4-dodecylaniline** was finely ground and packed into a capillary tube to a height of 2-3 mm.

- The capillary tube was placed in the heating block of the melting point apparatus.
- The sample was heated at a rate of 10-15 °C per minute initially.
- Once the temperature was within 20 °C of the expected melting point, the heating rate was reduced to 1-2 °C per minute to allow for accurate determination.
- The temperature at which the first drop of liquid appeared and the temperature at which the entire sample became liquid were recorded as the melting point range.

Boiling Point Determination

The boiling point was determined at a reduced pressure of 15 mmHg using a micro-boiling point apparatus.

Procedure:

- Approximately 0.5 mL of **4-dodecylaniline** was placed in a small test tube.
- A capillary tube, sealed at one end, was placed open-end-down into the test tube.
- The apparatus was assembled with the thermometer bulb positioned adjacent to the opening of the capillary tube.
- The sample was heated gently.
- The temperature at which a steady stream of bubbles emerged from the capillary tube was noted.
- The heat source was removed, and the temperature at which the liquid was drawn back into the capillary tube was recorded as the boiling point.

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

Procedure:

- Approximately 10 mg of **4-dodecylaniline** was dissolved in 0.7 mL of CDCl₃.

- The solution was transferred to an NMR tube.
- The spectrum was acquired at room temperature.

Expected Chemical Shifts:

- Aromatic Protons: The protons on the benzene ring are expected to appear as doublets in the range of δ 6.5-7.5 ppm.
- Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on concentration and solvent.
- Alkyl Chain Protons: The protons of the dodecyl chain will appear as a series of multiplets in the upfield region (δ 0.8-2.6 ppm). The terminal methyl group (-CH₃) is expected to be a triplet around δ 0.9 ppm.

FTIR Spectroscopy

The FTIR spectrum was obtained using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

- A small amount of the solid **4-dodecylaniline** was placed directly on the ATR crystal.
- The anvil was lowered to ensure good contact between the sample and the crystal.
- The spectrum was recorded in the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

- N-H Stretching: Two medium to weak bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
- C-H Stretching (Aliphatic): Strong absorptions are expected just below 3000 cm⁻¹ due to the C-H stretching of the dodecyl chain.

- C=C Stretching (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm^{-1} region.
- N-H Bending: A medium to strong band is expected around 1600 cm^{-1} .
- C-N Stretching: A medium absorption is expected in the 1250-1350 cm^{-1} region.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental Data for 4-Dodecylaniline Against Literature Values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12653459#comparing-experimental-data-of-dodecylaniline-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com